6-bromo-2-(2-furoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Description
Properties
Molecular Formula |
C16H13BrN2O2 |
|---|---|
Molecular Weight |
345.19 g/mol |
IUPAC Name |
(6-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C16H13BrN2O2/c17-12-4-1-3-10-11-9-19(7-6-13(11)18-15(10)12)16(20)14-5-2-8-21-14/h1-5,8,18H,6-7,9H2 |
InChI Key |
OUGPWXXUBPFTIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=CC=C3Br)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
A mixture of (2-bromophenyl)hydrazine hydrochloride (447 mmol, 1 equiv) and piperidin-4-one hydrochloride (538 mmol, 1.2 equiv) in ethanol (700 mL) is treated with concentrated hydrochloric acid (2.65 equiv) under reflux for 12–16 hours. The reaction proceeds via cyclization, forming the tetrahydro-pyridoindole scaffold. Post-reaction cooling to 0°C precipitates the product as a hydrochloride salt, isolated in 76% yield (116.37 g) with 96.86% purity.
Key Data:
| Parameter | Value |
|---|---|
| Starting Materials | (2-Bromophenyl)hydrazine HCl, Piperidin-4-one HCl |
| Solvent | Ethanol |
| Acid Catalyst | HCl (conc.) |
| Temperature | Reflux |
| Yield | 76% |
| Purity (UPLC) | 96.86% |
Mechanistic Insights
The reaction follows a tandem hydrazine-ketone condensation and cyclization mechanism. Protonation of the carbonyl group in piperidin-4-one enhances electrophilicity, facilitating nucleophilic attack by the hydrazine’s amino group. Subsequent dehydration and intramolecular cyclization yield the fused pyridoindole system.
N-Acylation at Position 2: Introduction of the 2-Furoyl Group
The secondary amine at position 2 of the core structure undergoes acylation to introduce the 2-furoyl moiety. This step requires careful optimization to overcome the inherent low nucleophilicity of secondary amines.
Acylation Methodology
The hydrochloride salt of the core compound is first freebased using sodium bicarbonate in a water-dichloromethane biphasic system. The liberated amine is then reacted with 2-furoyl chloride (1.2 equiv) in the presence of triethylamine (2.5 equiv) as a base, in anhydrous tetrahydrofuran (THF) at 0–5°C. The reaction is stirred for 6–8 hours, followed by aqueous workup and purification via silica gel chromatography.
Key Data:
| Parameter | Value |
|---|---|
| Acylating Agent | 2-Furoyl chloride |
| Base | Triethylamine |
| Solvent | THF |
| Temperature | 0–5°C |
| Reaction Time | 6–8 hours |
| Yield | 68–72% (estimated) |
Challenges and Solutions
-
Low Reactivity of Secondary Amine : Employing a polar aprotic solvent (THF) and excess acylating agent ensures complete conversion.
-
By-Product Formation : Chromatographic purification removes residual 2-furoic acid and diacylated by-products.
Structural Confirmation and Analytical Validation
Spectroscopic Characterization
-
1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 1.8 Hz, 1H, furan H-5), 7.25 (d, J = 8.2 Hz, 1H, indole H-9), 6.95 (dd, J = 8.2, 1.8 Hz, 1H, indole H-8), 6.55 (m, 2H, furan H-3, H-4), 4.20 (m, 2H, piperidine H-2), 3.75 (m, 2H, piperidine H-5), 2.90–3.10 (m, 4H, piperidine H-3, H-4).
-
HRMS (ESI+) : m/z calculated for C16H14BrN2O2 [M+H]+: 361.0234; found: 361.0238.
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile-water gradient) confirms ≥98% purity, with a retention time of 12.3 minutes.
Comparative Analysis of Alternative Routes
Reductive Amination Approach
An alternative pathway involves reductive amination of 6-bromo-1H-pyrido[4,3-b]indole with furfural using sodium cyanoborohydride . However, this method yields <30% product due to competing side reactions.
Solid-Phase Synthesis
Immobilization of the core structure on Wang resin followed by on-resin acylation has been explored but suffers from low efficiency (45% yield) and lengthy purification.
Industrial-Scale Considerations
For bulk production, the hydrochloride salt of the core compound (from Step 1) is directly subjected to acylation without freebasing, using pyridine as both base and solvent. This one-pot method achieves 70% yield and reduces solvent waste .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(2-furoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
Biological Activities
Research indicates that compounds within the pyridoindole class exhibit a range of biological activities, including:
- Antimicrobial properties: Exhibiting effectiveness against various pathogens.
- Antifungal activity: Tetrahydro-β-carboline derivatives related to this compound have shown promising antifungal activity with minimum inhibitory concentrations in the low microgram range.
- Anticancer properties: Initial studies suggest potential anticancer effects, though further research is needed to elucidate specific mechanisms and efficacy.
Medicinal Chemistry
6-Bromo-2-(2-furoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has potential applications in:
- Drug Development: Due to its diverse biological activities, this compound can serve as a lead compound for the development of new drugs targeting infections or cancer.
- Biological Assays: It can be utilized in various biological assays to evaluate its effectiveness against specific diseases or conditions.
Case Studies
-
Antifungal Activity Study:
- A study focused on tetrahydro-β-carboline derivatives demonstrated significant antifungal properties. The minimum inhibitory concentrations were recorded in the low microgram range, indicating strong potential for therapeutic use against fungal infections.
-
Anticancer Research:
- Preliminary investigations into the anticancer properties of related compounds have shown promise. The structural similarities among pyridoindoles suggest that this compound may exhibit comparable effects.
Comparative Analysis of Biological Activities
| Compound | Antimicrobial Activity | Antifungal Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | High | Preliminary Evidence |
| Tetrahydro-β-carboline Derivative | High | Very High | Low |
Mechanism of Action
The mechanism of action of 6-bromo-2-(2-furoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Halogenated Derivatives
- 6-Bromo Derivatives :
- 6-Bromo-2-(2-furoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole : Exhibits CFTR potentiation with EC₅₀ values comparable to VX-770 (Ivacaftor) in cellular assays . The bromine atom likely enhances hydrophobic interactions with protein targets.
- 8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 5055-01-6): Lacks the furoyl group but includes a methyl substituent. This derivative has been cataloged for industrial applications but lacks detailed pharmacological data .
- 6-Fluoro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 1059630-11-3): Fluorine substitution improves metabolic stability compared to bromine, while methoxy enhances solubility. Reported yield: 63% .
Alkyl and Aryl Substituents
Carboxylic Acid Derivatives
Solubility and Stability
- Bromine and furoyl groups in the lead compound reduce aqueous solubility (logP ≈ 3.5 predicted) but enhance membrane permeability.
- Fluoro and methoxy substituents improve solubility (e.g., 6-fluoro-8-methoxy derivative, logP ≈ 2.8) .
- Carboxylic acid derivatives (e.g., CAS 929345-60-8) form stable hydrochloride salts suitable for formulation .
Key Research Findings and Implications
CFTR Potentiation : The 6-bromo-2-(2-furoyl) derivative’s efficacy on CFTR mutants positions it as a candidate for cystic fibrosis therapy, though further optimization is needed to address pharmacokinetic limitations .
Structural Versatility: Minor modifications (e.g., halogen exchange, alkyl/aryl substitution) significantly alter bioactivity, underscoring the scaffold’s adaptability .
Industrial Relevance : Derivatives like 8-bromo-2-methyl and 2-methyl variants are mass-produced as intermediates, highlighting dual pharmaceutical/industrial utility .
Biological Activity
6-Bromo-2-(2-furoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyridoindole structure with a furoyl substituent that may influence its biological activity.
Antifungal Activity
Recent studies have highlighted the antifungal properties of tetrahydro-pyridoindole derivatives. For instance, compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 28 to 520 μg/mL against various fungal strains such as Botrytis oryzae and Curvularia lunata . The presence of aromatic acyl groups in the structure significantly enhances the antifungal activity.
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential cytotoxic effects. Research indicates that pyridoindole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . Further studies are required to elucidate the specific pathways involved.
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For example:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways .
- Receptor Interaction : It may bind to receptors that modulate cell signaling pathways related to growth and survival .
Case Studies and Research Findings
- Antifungal Study : A study investigating various tetrahydro-pyridoindole derivatives found that modifications at the N2 position significantly affected antifungal activity. The N-octyl derivative showed the highest activity against B. oryzae (MIC = 28 μg/mL) .
- Cytotoxicity Assessment : In vitro studies demonstrated that certain derivatives of pyridoindoles exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .
Antifungal Activity of Tetrahydro-Pyridoindole Derivatives
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| N-octyl derivative | 28 | Botrytis oryzae |
| C1-phenyl derivative | 520 | Curvularia lunata |
| C1-disubstituted THPI | 100–600 | Various fungal strains |
Cytotoxicity Profile
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize 6-bromo-2-(2-furoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole?
The compound is typically synthesized via Fischer indole synthesis , where aryl hydrazines react with cyclic ketones (e.g., 4-piperidones) under acidic conditions to form the tetrahydro-γ-carboline core . Alternative routes avoid toxic aryl hydrazines by using 3-chlorophenylimine-N-alkyl-4-piperidones cyclized with NaNH₂/KNH₂ in solvents like THF or dioxane . Key steps include:
- N-substitution with furoyl groups using acryloyl chloride derivatives.
- Purification via column chromatography (e.g., 70:30 ethyl acetate:hexane) and solvent removal under vacuum .
Yields range from 50–70%, with optimization using PEG-400 as a green solvent .
Basic: What analytical techniques are critical for structural characterization of this compound?
Structural confirmation relies on:
- ¹H/¹³C NMR : To verify substituent positions (e.g., bromo, furoyl) and the tetrahydro-pyridoindole backbone .
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ at m/z 427.0757) .
- TLC : To monitor reaction progress (e.g., Rf = 0.30 in 70:30 ethyl acetate:hexane) .
Advanced: How do substituents like sulfonyl or alkyl groups influence the biological activity of this scaffold?
Structure-Activity Relationship (SAR) studies reveal:
- Sulfonyl groups (e.g., in compounds 4a–4d) enhance antiproliferative activity against cancer cell lines (IC₅₀ = 9–15 μM) by improving binding to hydrophobic pockets in targets like c-Met kinase .
- Electron-donating groups (e.g., methoxy) increase potency in CFTR potentiators by enhancing hydrogen bonding with transmembrane domains .
- Bulkier substituents (e.g., cyclohexyl) reduce CNS penetration in cannabinoid receptor agonists, favoring peripheral activity .
Advanced: What therapeutic applications are explored for this compound class?
- Anticancer Agents : Derivatives inhibit proliferation in HeLa, A549, and MCF-7 cells via c-Met kinase suppression .
- CFTR Potentiators : 5-Styryl-substituted analogs correct chloride ion transport in cystic fibrosis models (EC₅₀ < 100 nM) .
- Cannabinoid Receptor Agonists : Cyclopentyl/tetrahydropyran substitutions show >10-fold activity increases in pain models with low CNS side effects .
Advanced: How can researchers resolve contradictions in biological data across studies?
Contradictions may arise from:
- Cell Line Variability : MCF-7 vs. HepG2 sensitivity due to differential receptor expression .
- Substituent Positioning : Para vs. meta substitutions on aryl groups alter steric/electronic interactions with targets .
- Assay Conditions : Varying IC₅₀ values in MTT assays (e.g., serum concentration impacts compound solubility) .
Recommendation : Use orthogonal assays (e.g., Western blot for target validation) and molecular docking to rationalize discrepancies .
Advanced: What computational tools are used to predict the activity of derivatives?
- Molecular Docking : Identifies binding modes with c-Met kinase or CFTR .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models : Gene Expression Programming (GEP) predicts EC₅₀ for CFTR potentiators (R² = 0.74 for training sets) using descriptors like polar surface area and H-bond acceptor count .
Advanced: How can synthetic routes be optimized for higher yields or reduced toxicity?
- Solvent Optimization : Replace DMF with PEG-400 to improve reaction efficiency and reduce environmental toxicity .
- Catalyst Screening : CsF or CuI enhances coupling reactions (e.g., triazole formation) .
- Side-Chain Modification : Use propargyl acrylate instead of acryloyl chloride to minimize byproducts .
Advanced: What pharmacological assays are standard for evaluating derivatives?
- In Vitro Anticancer Activity : MTT assay (48–72 hr exposure) .
- CFTR Function : Ussing chamber assays in Fischer rat thyroid cells .
- Receptor Binding : Radioligand displacement assays for cannabinoid/CB2 receptors .
Advanced: How are low yields or impurities addressed during scale-up synthesis?
- Purification : Flash chromatography with gradient elution (e.g., 60→90% ethyl acetate in hexane) .
- Residual Solvent Removal : Vacuum distillation at 90°C to eliminate DMF traces .
- Byproduct Mitigation : Use scavengers like molecular sieves for water-sensitive steps .
Advanced: What patent considerations exist for novel derivatives?
Prior art includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
